REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][NH2:15])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].[CH3:16][C:17]#N>CO.[Rh]>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][NH:15][CH2:16][CH3:17])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2]
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=CC1OCC)CCN
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under a H2 atmosphere (balloon) for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtrated over a pad of celite
|
Type
|
WASH
|
Details
|
washed with 100 mL MeOH
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1OCC)CCNCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |